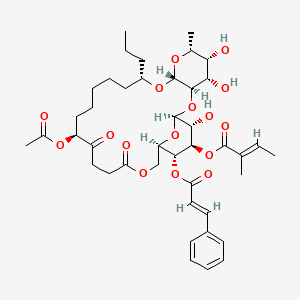

ipomoeassin E

Description

Contextualization within Natural Product Chemistry

Resin glycosides, including the ipomoeassins, constitute a large family of plant-derived natural products predominantly found in the Convolvulaceae family. mdpi.com They are characterized as amphiphilic glycolipids or lipo-oligosaccharides that form complex resins (glycoresins). researchgate.net Historically, these compounds have been recognized as the active principles responsible for the purgative effects of many traditional medicines derived from morning glory species used worldwide since ancient times. mdpi.comresearchgate.net The study of resin glycosides has gained renewed interest due to their diverse biological activities and unique molecular architectures, which often involve a macrocyclic ester ring incorporating carbohydrate units. mdpi.comnih.gov

Overview of the Ipomoeassin Family Structure and Biological Significance

The ipomoeassin family is a distinctive group of resin glycosides isolated from the leaves of Ipomoea squamosa. nih.govnih.govresearchgate.net Structurally, they are macrocyclic glycoresins with carbohydrates embedded within the macrocycle, a feature that distinguishes them from many other natural products and clinical drugs. nih.govnih.gov The ipomoeassins A-E were initially isolated in 2005, followed by the isolation of ipomoeassin F in 2007. nih.govnih.govresearchgate.netacs.org A common structural characteristic among the ipomoeassins is the presence of oxygenation at C-4 of the fatty acid aglycone, with ipomoeassins C, D, and E also featuring oxygenation at C-5. nih.gov

The biological significance of the ipomoeassin family lies in their potent cytotoxicity against various cancer cell lines. nih.govnih.govresearchgate.netacs.org This activity has attracted considerable attention from synthetic chemists and chemical biologists. nih.govacs.org Among the initially isolated compounds (A-E), ipomoeassin D demonstrated the highest potency against A2780 human ovarian cancer cells, with an IC₅₀ value of 35 nM. nih.govresearchgate.netacs.orgacs.org Ipomoeassin F, discovered later, showed comparable or even greater cytotoxicity than ipomoeassin D and has been confirmed as a highly potent cytotoxin with single-digit nanomolar IC₅₀ values against several cancer cell lines. nih.govnih.govacs.org

Historical Research Trajectory and Evolution of Ipomoeassin E Studies

The research into the ipomoeassin family began with the isolation and structural elucidation of ipomoeassins A-E in 2005 from Ipomoea squamosa. researchgate.netacs.orgacs.org These initial studies established their cytotoxic properties, highlighting the potential of this family as sources of lead compounds for anticancer agents. researchgate.netacs.org this compound was identified as one of these initial cytotoxic macrocyclic glycoresins. researchgate.netacs.org

Following the discovery of the potent biological activities of the ipomoeassins, particularly ipomoeassin F, research efforts expanded to include total synthesis and structure-activity relationship (SAR) studies. mdpi.comnih.govacs.orgmdpi.comnih.gov The total synthesis of ipomoeassins B and E was reported in 2007, contributing to the understanding of their complex structures and providing material for further biological evaluation. frontiersin.orgacs.org While much of the subsequent research has focused on ipomoeassin F due to its superior potency and its identification as an inhibitor of Sec61-mediated protein translocation, the initial isolation and characterization of this compound were crucial steps in identifying the ipomoeassin family as a source of potent cytotoxic natural products. mdpi.comchemrxiv.orgnih.gov Studies on the ipomoeassin family continue to explore their unique chemical space and potential therapeutic applications. nih.gov

The initial cytotoxicity data for ipomoeassins A-E against the A2780 human ovarian cancer cell line provided a basis for evaluating the relative potencies within the family. researchgate.netacs.org

Here is a table summarizing the reported IC₅₀ values for ipomoeassins A-E against A2780 cells:

| Compound | IC₅₀ (nM) |

| Ipomoeassin A | >1000 |

| Ipomoeassin B | 3300 |

| Ipomoeassin C | 163 |

| Ipomoeassin D | 35 |

| This compound | 393 |

Note: Data compiled from research on the initial isolation and characterization of ipomoeassins A-E. nih.govresearchgate.netacs.org

This table illustrates that while ipomoeassin D was the most potent among the initial isolates, this compound also exhibited cytotoxic activity, albeit at a lower potency compared to ipomoeassin D and the later-discovered ipomoeassin F. nih.govresearchgate.netacs.org The structural differences among these family members, such as the presence of oxygenation at C-5 in this compound, contribute to the observed variations in biological activity. nih.gov

Properties

Molecular Formula |

C42H58O16 |

|---|---|

Molecular Weight |

818.9 g/mol |

IUPAC Name |

[(1S,3R,4S,5R,6R,8R,10S,16S,23R,24R,25R,26R)-16-acetyloxy-4,5,26-trihydroxy-6-methyl-17,20-dioxo-24-[(E)-3-phenylprop-2-enoyl]oxy-10-propyl-2,7,9,21,27-pentaoxatricyclo[21.3.1.03,8]heptacosan-25-yl] (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C42H58O16/c1-6-14-28-17-12-9-13-18-30(53-26(5)43)29(44)20-22-32(45)51-23-31-37(56-33(46)21-19-27-15-10-8-11-16-27)38(57-40(50)24(3)7-2)36(49)41(55-31)58-39-35(48)34(47)25(4)52-42(39)54-28/h7-8,10-11,15-16,19,21,25,28,30-31,34-39,41-42,47-49H,6,9,12-14,17-18,20,22-23H2,1-5H3/b21-19+,24-7+/t25-,28+,30+,31-,34+,35+,36-,37-,38-,39-,41+,42+/m1/s1 |

InChI Key |

ZGJXOLWJZBARNR-WWEQIFPCSA-N |

Isomeric SMILES |

CCC[C@H]1CCCCC[C@@H](C(=O)CCC(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H]([C@H]([C@H](O[C@H]3O1)C)O)O)O)OC(=O)/C(=C/C)/C)OC(=O)/C=C/C4=CC=CC=C4)OC(=O)C |

Canonical SMILES |

CCCC1CCCCCC(C(=O)CCC(=O)OCC2C(C(C(C(O2)OC3C(C(C(OC3O1)C)O)O)O)OC(=O)C(=CC)C)OC(=O)C=CC4=CC=CC=C4)OC(=O)C |

Synonyms |

ipomoeassin E |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Ipomoeassin E

Retrosynthetic Strategies for Ipomoeassin E

Retrosynthetic analysis of this compound typically involves disconnecting the molecule into simpler, readily available building blocks. A key feature is the cleavage of the macrocyclic ester linkage and the glycosidic bond, simplifying the target into monosaccharide units and a fatty acid chain.

Key Disconnection Approaches

A common retrosynthetic approach involves disconnecting the O-C1' and O-C1'' bonds of the disaccharide unit, leading back to protected glucose and fucose building blocks. ucl.ac.uk Additionally, the macrocyclic ester linkage is a prime target for disconnection, breaking the large ring into a linear or acyclic precursor that can be cyclized in a later step. ucl.ac.uk This approach allows for the synthesis of the individual components before coupling and macrocyclization. Disconnections within the fatty acid chain have also been explored to access suitable precursors. For instance, a key acid required for the synthesis of this compound was synthesized from 2-furylcarbaldehyde. ucl.ac.uk

Strategic Protecting Group Regimes

Effective protecting group strategies are crucial in the synthesis of complex glycoconjugates like this compound to ensure selective reactions and prevent unwanted transformations of sensitive functional groups. The choice of protecting groups is dictated by the planned synthetic route and the orthogonality required for selective deprotection at different stages.

In approaches where the acylation of the glucose unit is planned for later stages, ether protecting groups have been preferred over esters to avoid their removal during macrolactonization. ucl.ac.uk Examples of protecting groups used in the synthesis of ipomoeassins include acetate (B1210297) esters, benzyl (B1604629) ethers (Bn), p-methoxybenzyl ethers (PMB), allyl ethers (All), trityl ethers (Tr), trimethylsilyl (B98337) ethers (TMS), triethylsilyl ethers (TES), and tert-butyldimethylsilyl ethers (TBDMS or TBS). researchgate.netucl.ac.ukmdpi.compreprints.org

A multitasking C-silylation strategy has been employed as a surrogate for cinnamic acid, allowing the unsaturated acids to be attached early in the synthesis. This strategy prevents their participation in ring-closing metathesis (RCM) and protects them during hydrogenation. researchgate.netnih.gov The C-silyl group can be removed concurrently with the O-TBS substituent, minimizing extra deprotection steps. researchgate.netnih.gov

Total Synthesis of this compound

The total synthesis of this compound has been successfully accomplished by several research groups, contributing valuable methodologies to the field of complex molecule synthesis. researchgate.netmdpi.commpg.de These syntheses typically involve the preparation and coupling of the sugar building blocks, attachment of the fatty acid side chain, and macrocyclization to form the characteristic large ring.

Pioneering Synthetic Routes

Pioneering synthetic routes to this compound, such as that reported by Fürstner and Nagano, have demonstrated efficient strategies for assembling the core structure. mdpi.commpg.deresearchgate.netacs.orgacs.orgmdpi.commpg.de Their approach featured a novel protecting group strategy utilizing (Z)-3-dimethyl(phenyl)silyl-2-propenoic acid as a cinnamic acid surrogate. researchgate.netacs.org This allowed for the formation of the macrocycle via ring-closing olefin metathesis (RCM) using a Grubbs carbene complex. researchgate.net

Another approach involved the synthesis of ipomoeassins D and E, which was similar to the synthesis of ipomoeassins A and B, with the key difference being the use of a synthetic chiral acid for the esterification of a primary alcohol. frontiersin.org

Advances in Stereocontrolled Synthesis

Achieving high stereocontrol is paramount in the synthesis of this compound due to its numerous chiral centers. Advances in stereocontrolled synthesis have been integral to the successful construction of the molecule.

Stereoselective glycosylation reactions are essential for forming the correct linkage between the fucose and glucose units. Approaches have utilized glycosyl donors such as glycosyl bromides and thioglycosides. ucl.ac.uk Schmidt glycosidation technology has also been employed for coupling suitably protected monosaccharide fragments. acs.org

Sharpless-type kinetic resolution has been applied to obtain the desired stereoisomer of alcohol intermediates used in the synthesis of the fatty acid chain. ucl.ac.ukacs.org Careful selection of reaction conditions and reagents is critical to control the formation of new stereocenters during chain elongation and functional group transformations.

Macrocyclization Techniques in this compound Synthesis

The formation of the macrocyclic ring is a critical and often challenging step in the total synthesis of this compound. Various macrocyclization techniques have been explored.

Intramolecular ester formation (macrolactonization) is a direct approach to form the macrocyclic ester linkage. ucl.ac.uk This typically involves coupling the carboxyl group of the fatty acid chain with a hydroxyl group on the sugar moiety.

Ring-closing metathesis (RCM) has emerged as a powerful tool for macrocyclization in the synthesis of ipomoeassins. researchgate.netnih.govresearchgate.netacs.orgacs.orgresearchgate.netresearchgate.net This reaction, catalyzed by ruthenium-based carbene complexes (such as Grubbs catalysts), allows for the formation of the macrocycle from a linear diene precursor. researchgate.netresearchgate.net RCM has been shown to be compatible with various functional groups present in the ipomoeassin structure. researchgate.net

Here is a table summarizing some key aspects of the synthetic approaches:

| Synthetic Strategy | Key Reactions/Techniques | Protecting Group Strategies | Macrocyclization Method | References |

| Fürstner/Nagano Pioneering Route | Glycosylation, RCM | C-silylation (cinnamic acid surrogate), Ethers (Bn, PMB, All, Tr, TMS, TES, TBS) researchgate.netucl.ac.ukmdpi.com | RCM | mdpi.commpg.deresearchgate.netacs.org |

| Approach via Chiral Acid | Esterification with synthetic chiral acid, Glycosylation | Not explicitly detailed for all steps in sources | Not explicitly detailed | frontiersin.org |

| General Approaches | Glycosylation (Schmidt, etc.), Ester formation, Oxidation | Orthogonal protecting groups (ethers preferred for late-stage acylation) ucl.ac.uk | Macrolactonization, RCM | researchgate.netucl.ac.ukacs.orgresearchgate.net |

Compound Names and PubChem CIDs

Ring-Closing Metathesis (RCM) Applications

Ring-closing metathesis (RCM) has been a key methodology in the total synthesis of this compound and its analogues, proving effective for the formation of the macrocyclic ring. nih.govnih.govacs.orgchemrxiv.orgacs.orgmpg.de This reaction typically involves a ruthenium-catalyzed coupling of two terminal alkenes within a molecule to form a cyclic alkene and a volatile alkene, such as ethene. nih.govacs.org

In the context of this compound synthesis, RCM is utilized to close the macrocyclic lactone ring, which incorporates the fatty acid chain and the glycoside moiety. nih.govnih.govacs.org A notable challenge in applying RCM to ipomoeassin synthesis is the presence of other unsaturated functionalities, such as the cinnamate (B1238496) and tiglate esters, which could potentially participate in the metathesis reaction. nih.govnih.gov To circumvent this, synthetic strategies have been developed that employ protecting groups or surrogates for these unsaturated acids, preventing their involvement in the RCM step. nih.govnih.gov For instance, a C-silylation strategy using a (Z)-3-dimethyl(phenyl)silyl-2-propenoic acid as a cinnamic acid surrogate has been reported. This protecting group allows the unsaturated acids to be introduced early in the synthesis while preventing their participation in the ruthenium-catalyzed RCM and protecting them against reduction during subsequent hydrogenation. nih.govnih.govacs.org

Following the RCM reaction, the resulting cyclic alkene is typically hydrogenated to yield the saturated macrocyclic ring found in this compound. nih.govacs.org Wilkinson's catalyst is commonly used for this hydrogenation step. nih.govnih.govacs.org

Alternative Cyclization Methods

While RCM has been a prominent method, alternative cyclization strategies have also been explored in the synthesis of resin glycosides, which could potentially be applied or adapted for this compound synthesis. Macrolactonization, specifically the Keck macrolactonization, has been utilized for the formation of macrocyclic rings in related resin glycosides. nih.gov This method involves the formation of an ester bond to close the ring. The choice of cyclization method depends on the specific synthetic route and the nature of the linear precursor.

Convergent and Linear Synthetic Schemes

Synthetic approaches to complex natural products like this compound can broadly be categorized as linear or convergent. Linear synthesis builds the molecule step by step in a sequential manner, while convergent synthesis involves preparing several key fragments separately and then coupling them in a later stage.

Some routes have achieved gram-scale production of ipomoeassin F, a closely related analogue, demonstrating the feasibility of synthesizing these complex molecules in significant quantities using optimized linear sequences from commercially available starting materials. nih.govacs.orgresearchgate.net These linear approaches emphasize efficient step-wise transformations and judicial protecting group strategies. researchgate.net

Preparation of this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives is crucial for structure-activity relationship (SAR) studies and the development of potential therapeutic agents. These efforts involve modifying different parts of the this compound scaffold to understand the impact of structural changes on biological activity. researchgate.netnih.govnih.govacs.orgresearchgate.netmdpi.com

Semisynthesis from Natural Precursors

Semisynthesis involves using a naturally occurring compound as a starting material and performing chemical transformations to create new derivatives. While the primary focus for ipomoeassins has been total synthesis due to their complex structures, semisynthesis from isolated natural ipomoeassins could theoretically be explored for generating certain analogues, particularly those involving modifications of peripheral functional groups like ester moieties or hydroxyl groups. However, the complexity and potentially limited availability of natural this compound might make total synthesis or diverted total synthesis more practical routes for generating a diverse set of analogues.

Diverted Total Synthesis Strategies

Diverted total synthesis is a strategy that focuses on synthesizing analogues of a natural product, often by modifying synthetic intermediates rather than completing the synthesis of the natural product itself. researchgate.netnih.govscispace.comwikipedia.org This approach is particularly useful for exploring the chemical space around a biologically active natural product and can lead to the discovery of analogues with improved properties, such as enhanced potency or simplified synthesis. wikipedia.org

Diverted total synthesis has been applied in the study of ipomoeassins, allowing for the preparation of a small set of synthetic analogues. researchgate.netnih.govscispace.com This strategy enables the introduction of variations in the fatty acid chain, the glycoside moiety, or the macrocyclic ring size and composition at different stages of the synthesis. nih.govacs.orgmdpi.com By diverting from the path to the natural product, researchers can access a wider range of structural variations more efficiently than through traditional total synthesis followed by modification.

Design and Synthesis of Modified this compound Scaffolds

The design and synthesis of modified this compound scaffolds involve creating analogues with targeted structural changes to probe specific interactions with biological targets and improve pharmacological properties. nih.govacs.orgresearchgate.netmdpi.comdigitellinc.com Modifications can include alterations to the fatty acid chain, the sugar moieties, the ester linkages, or the macrocyclic ring itself. nih.govacs.orgmdpi.comresearchgate.netmdpi.com

Studies have focused on modifying the fatty acid aglycone, including variations in the ketone functionality and the unsaturated ester positions. researchgate.netmdpi.com Modifications to the glycosidic portion, such as altering the sugar units or their linkages, are also explored. mdpi.comresearchgate.net Furthermore, the macrocyclic ring size and the presence of heteroatoms within the ring have been investigated. nih.govacs.org For example, ring-expanded analogues of ipomoeassin F have been synthesized to study the impact of macrocycle size on activity. acs.org

The synthesis of these modified scaffolds often utilizes similar key reactions as the total synthesis of the natural product, such as glycosylation, esterification, and macrocyclization (including RCM or alternative methods), but applied to modified building blocks or intermediates. acs.orgmdpi.comresearchgate.net Protecting group strategies are critical for selectively modifying specific functional groups while preserving others. nih.govnih.govacs.orgmdpi.comresearchgate.net The research findings from the synthesis and evaluation of these analogues provide valuable insights into the structural features essential for the biological activity of this compound and related compounds. researchgate.netnih.govacs.orgresearchgate.netmdpi.com

Here is a table summarizing some reported synthetic modifications and their impact (based on available data, primarily for ipomoeassin F as a representative):

| Modification Type | Specific Change | Observed Impact (primarily on activity) | Source(s) |

| Fatty Acid Aglycone | Removal of C-4 ketone | Marginal activity loss (in cyclic and acyclic scaffolds) | mdpi.comresearchgate.net |

| Fatty Acid Aglycone | Alteration of stereochemistry at C-11 | Crucial role of natural 11S configuration demonstrated | researchgate.net |

| Unsaturated Esters | Reduction of double bonds in cinnamate/tiglate | Significant activity loss (up to 160-fold) | acs.org |

| Macrocycle Ring Size | Ring expansion (e.g., 22-membered ring) | Improved cytotoxicity and protein translocation inhibition | acs.org |

| Macrocycle Heteroatom | Replacement of 5-CH₂ with O or NH | Simplified synthesis, small activity loss; N-methylation restored potency | nih.gov |

| Glucose Moiety | Modifications at 3-O-Glcp and 4-O-Glcp (migration) | Detrimental to antitumor activity (specifically for ipomoeassin F) | researchgate.net |

| Glucose Moiety | Modifications at 6''-OH | Explored in open-chain analogues | researchgate.netpreprints.org |

Structure Activity Relationship Sar Studies of Ipomoeassin E and Its Analogues

Elucidation of Pharmacophoric Elements in Ipomoeassin E

The biological activity of this compound, like other ipomoeassins, is intricately linked to its complex macrocyclic structure, which incorporates carbohydrate moieties, acyl chains, and ester linkages. metabolomicsworkbench.org Identifying the specific parts of the molecule responsible for its activity is crucial for understanding its mechanism and guiding the design of analogues.

Significance of Acyl Chains and Ester Linkages

The acyl chains and ester linkages are key decorative features of the ipomoeassin structure and play a vital role in modulating biological activity. metabolomicsworkbench.org Ipomoeassins typically feature esterifications with fatty acids and often include α,β-unsaturated esters like cinnamate (B1238496) and tiglate.

Studies on the ipomoeassin family, including comparisons among ipomoeassins A-E, indicate that the nature and position of these acyl groups significantly impact potency. wikidata.org For ipomoeassin F, the presence of both cinnamate and tiglate ester groups was found to be crucial for potent cytotoxicity; removal of either moiety resulted in a dramatic loss of activity. This suggests that these unsaturated ester functionalities are important pharmacophoric elements, potentially involved in key interactions with the biological target.

Impact of Macrocyclic Ring Conformation and Size

This compound possesses a macrocyclic structure formed by an ester linkage between the fatty acid and one of the carbohydrate units. metabolomicsworkbench.org The macrocyclic nature is a common feature among many Sec61 inhibitors. plantaedb.com The specific size and conformation of this ring are important for positioning the pharmacophoric elements correctly for interaction with the target.

While direct studies on altering the macrocycle of this compound are limited in the provided results, studies on ipomoeassin F analogues have explored the impact of ring size. plantaedb.com These studies demonstrated that modifying the ring size can significantly affect biological activity. For instance, increasing the ring size of ipomoeassin F by two carbon atoms led to enhanced cytotoxicity, suggesting that the binding pocket of the target protein can accommodate some structural variations in this region and that the optimal size for maximal activity might differ from the natural product's 20-membered ring. plantaedb.com This implies that the macrocyclic framework's flexibility and the precise spatial arrangement it dictates are critical for potent activity within the ipomoeassin family.

Systematic Modifications and Their Biological Implications

Systematic modification of the ipomoeassin structure, primarily studied for ipomoeassin F, provides valuable insights into the SAR that can be extrapolated to this compound due to their structural similarities.

Evaluation of Substituent Effects

Varying substituents on the core ipomoeassin scaffold, particularly on the carbohydrate moieties and acyl chains, has revealed their impact on biological activity. As mentioned earlier, the presence and nature of the cinnamate and tiglate esters are highly significant. Modifications to these groups, such as reduction of the double bonds, substantially reduce cytotoxicity. metabolomicsworkbench.org

The position of ester linkages on the carbohydrate core is also critical. Studies on ipomoeassin F showed that the migration of tiglate and cinnamate ester groups to different hydroxyl positions on the sugar was detrimental to antitumor activity. This highlights the importance of the specific regiochemistry of acylation for optimal activity.

The C-4 ketone group in the fatty acid chain has shown varied effects depending on the structural context (cyclic vs. open-chain), indicating complex interactions influencing activity.

Analysis of Stereochemical Influence on Activity

Stereochemistry plays a crucial role in the biological activity of many natural products, including resin glycosides. The ipomoeassins have multiple chiral centers within their carbohydrate units, the fatty acid chain (notably at C-11), and the macrocyclic ring.

Cytotoxicity Data for Ipomoeassins A-E against A2780 Cells

| Compound | IC₅₀ (nM) | Citation |

| Ipomoeassin A | Active | researchgate.netwikidata.org |

| Ipomoeassin B | Active | researchgate.netwikidata.org |

| Ipomoeassin C | Active | researchgate.netwikidata.org |

| Ipomoeassin D | 35 | researchgate.netwikidata.org |

| This compound | Active | researchgate.netwikidata.org |

Note: Specific IC₅₀ values for Ipomoeassins A, B, C, and E were not explicitly provided in the snippets, only that they were "active". Ipomoeassin D showed the highest activity among A-E with an IC₅₀ of 35 nM. researchgate.netwikidata.org

Investigations into Ring-Opened Analogues

Studies on Ipomoeassin F have explored the impact of opening the macrocyclic ring on biological activity. Contrary to expectations for many macrocyclic natural products, the integrity of the macrocyclic ring in Ipomoeassin F is not strictly required for cytotoxic activity and inhibition of Sec61-mediated protein translocation. nih.gov Early investigations revealed that some ring-opened analogues of Ipomoeassin F could largely retain biological activities, showing only a 2-4-fold decrease in potency for inhibiting cancer cell proliferation compared to the cyclic parent compound. metabolomicsworkbench.orgchemscene.com

Further research has synthesized and evaluated a series of open-chain analogues of Ipomoeassin F to understand the structural features crucial for activity. For instance, analogues 1-3 of Ipom-F are reported as the most potent open-chain versions to date. chemscene.commedchemexpress.com Analogue 3, in particular, was identified as a potent alternative lead compound due to its comparable effectiveness to Ipom-F and the parent open-chain analogue 2 in inhibiting Sec61-mediated protein translocation, coupled with a more efficient synthesis route. nih.gov

Modifications to the fatty acid chain in ring-opened analogues have also been investigated. For example, analogue 10, lacking the C-4 carbonyl group present in the fatty acid chain of Ipom-F, showed a dramatic loss in activity. metabolomicsworkbench.orgmedchemexpress.comresearchgate.net In contrast, analogue 11, featuring an amide functional group, was found to be even more potent than Ipom-F. metabolomicsworkbench.orgmedchemexpress.comresearchgate.net These findings suggest dual roles for the C-4 carbonyl: involvement in hydrogen bonding with Asn300 in Sec61α and regulation of interactions between the fatty acid chain and membrane lipids. metabolomicsworkbench.orgmedchemexpress.comresearchgate.net

The biological activity of various ring-opened analogues against cancer cell lines like MDA-MB-231 and HCT116 has been quantified by their IC₅₀ values. For example, analogue 2 showed IC₅₀ values of 41 nM against HCT116 and 43 nM against MDA-MB-231 cells, while analogue 5 had IC₅₀ values of 170 nM and 59 nM against the same cell lines, respectively. metabolomicsworkbench.orgchemscene.com Analogue 11 demonstrated higher potency than Ipom-F against MDA-MB-231 cells. metabolomicsworkbench.orgmedchemexpress.com

The following table summarizes representative cytotoxicity data for Ipomoeassin F and some of its ring-opened analogues:

| Compound | Cell Line | IC₅₀ (nM) | Source |

| Ipomoeassin F | MDA-MB-231 | 6.6 | chemscene.commedchemexpress.com |

| Ipomoeassin F | HCT116 | 1.8 | wikidata.org |

| Analogue 2 | HCT116 | 41 | metabolomicsworkbench.orgchemscene.com |

| Analogue 2 | MDA-MB-231 | 43 | metabolomicsworkbench.orgchemscene.com |

| Analogue 3 | MDA-MB-231 | 23.4 | chemscene.commedchemexpress.com |

| Analogue 5 | HCT116 | 170 | metabolomicsworkbench.orgchemscene.com |

| Analogue 5 | MDA-MB-231 | 59 | metabolomicsworkbench.orgchemscene.com |

| Analogue 10 | MDA-MB-231 | Very inactive | chemscene.commedchemexpress.com |

| Analogue 11 | MDA-MB-231 | More potent than Ipom-F | metabolomicsworkbench.orgmedchemexpress.com |

These investigations highlight that specific structural features within the linear framework of ring-opened analogues are critical for maintaining potent Sec61 inhibitory activity, providing valuable insights for the design of new therapeutic leads.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

While explicit Quantitative Structure-Activity Relationship (QSAR) modeling studies specifically for this compound were not found in the provided search results, computational approaches, including in silico modeling and molecular docking studies, have been employed to understand the interaction of Ipomoeassin F and its analogues with their biological target, Sec61α. nih.govmetabolomicsworkbench.org These computational investigations provide insights into the structural determinants of activity, which is a core aspect of QSAR.

Molecular docking studies have suggested that Ipomoeassin F and many of its active analogues likely bind within a specific groove on the Sec61α subunit, potentially overlapping with the binding site of other Sec61 inhibitors like mycolactone. nih.gov These studies also indicate the possibility of multiple binding sites for Ipomoeassin F analogues on Sec61α, potentially reflecting the dynamic interaction of substrates with the translocon. nih.gov

In silico modeling has been used to guide the design of new analogues. For example, in silico studies aided the design of the stereochemically simpler open-chain analogue 3 of Ipomoeassin F, which was subsequently synthesized and experimentally validated to be a potent Sec61 inhibitor. nih.gov

Although formal QSAR models aimed at predicting the activity of new ipomoeassin analogues based on their molecular descriptors were not detailed in the search results, the use of in silico modeling and docking to understand binding interactions and guide analogue design represents a related computational approach to correlating structure with activity within the ipomoeassin family, primarily for Ipomoeassin F.

This compound is a chemical compound belonging to the ipomoeassin family of macrocyclic resin glycosides, primarily isolated from plants of the Ipomoea genus. While ipomoeassin F is more extensively studied, research indicates that ipomoeassins A-E are related amphiphilic glycolipids that also exhibit biological activity, including the inhibition of cancer cell proliferation. rsc.org The mechanism of action for this compound is closely related to that of ipomoeassin F, primarily involving the modulation of protein translocation at the endoplasmic reticulum. rsc.org

Molecular and Cellular Mechanisms of Action of Ipomoeassin E

Impact on Endoplasmic Reticulum (ER) Function

Inhibition of Protein Translocation Across the ER Membrane

Inhibition of the Sec61 complex by ipomoeassin F leads to a disruption in the normal flow of proteins into and across the ER membrane. This disruption has cascading effects on the biogenesis of both secretory and membrane proteins. springernature.comnih.govnih.gov

Effects on Secretory Protein Biogenesis

Secretory proteins, destined for the ER lumen or secretion outside the cell, are typically translocated into the ER co-translationally via the Sec61 channel. Ipomoeassin F has been shown to potently inhibit the translocation of certain secretory proteins into the ER lumen. nih.govmedchemexpress.comnih.govbiologists.com This blockade prevents these proteins from accessing the ER folding machinery and entering the secretory pathway, leading to their accumulation in the cytosol. nih.govresearchgate.net Studies using ipomoeassin F have demonstrated a substantial reduction in the translocation of proteins such as α1-antitrypsin and apolipoprotein E. nih.gov However, the degree of inhibition can vary depending on the specific secretory protein. nih.govnih.gov

Modulation of Membrane Protein Insertion

The Sec61 complex is also involved in the insertion of transmembrane proteins into the ER membrane. Ipomoeassin F has been found to inhibit the membrane insertion of type I and type II single-pass transmembrane proteins. nih.govbiologists.comresearchgate.net This inhibition is selective, as type III transmembrane proteins and tail-anchored proteins appear to be largely resistant to the effects of ipomoeassin F. springernature.commedchemexpress.combiologists.comresearchgate.net This suggests that while ipomoeassin compounds target the Sec61 complex, the exact mechanism of insertion for different classes of membrane proteins can influence their sensitivity to inhibition. springernature.comnih.gov

Induction of ER Stress Responses

The accumulation of misfolded or untranslocated proteins in the ER lumen and cytosol due to Sec61 inhibition by compounds like ipomoeassin F leads to a state of ER stress. nih.govnih.govmdpi.comcore.ac.uk Cells respond to ER stress by activating the Unfolded Protein Response (UPR). nih.govnih.govbiomolther.orgoncotarget.com

Unfolded Protein Response (UPR) Activation Pathways

The UPR is a complex signaling network mediated by three key ER-resident transmembrane sensors: PERK, IRE1, and ATF6. nih.govbiomolther.orgoncotarget.com Under normal conditions, these sensors are kept inactive by binding to the chaperone BiP (GRP78). nih.govbiomolther.orgoncotarget.com The accumulation of unfolded proteins causes BiP to dissociate from the sensors, leading to their activation. nih.govbiomolther.org

Ipomoeassin F treatment has been shown to activate UPR signaling pathways. nih.govnih.govresearchgate.net This is evidenced by the splicing of XBP1 mRNA, increased levels of CHOP mRNA and ATF4 protein, and phosphorylation of eIF2α. nih.govresearchgate.net These events represent the activation of the IRE1, ATF4, and PERK branches of the UPR, respectively. nih.govbiomolther.orgoncotarget.com However, the UPR activation induced by ipomoeassin F can be atypical. nih.gov While indicators of UPR activation are present, the expected increase in the levels of ER lumenal chaperones like BiP and GRP94, typically seen with other UPR-inducing agents like tunicamycin, may not be observed. nih.gov This could be a consequence of ipomoeassin F preventing the translocation of these chaperones into the ER lumen. nih.gov

Chaperone Regulation and Protein Disulfide Isomerases (PDIs)

ER-resident chaperones and enzymes, such as protein disulfide isomerases (PDIs), play crucial roles in protein folding and quality control within the ER lumen. nih.govresearchgate.net Ipomoeassin F has been shown to significantly reduce the levels of certain ER molecular chaperones, including PDIA4 and PDIA6, in cells. nih.govresearchgate.net These PDIs are critical for catalyzing disulfide bond formation and rearrangement, essential steps in the folding of many proteins. nih.govresearchgate.net

The reduction in PDIA4 and PDIA6 levels appears to be a key mediator of the ER stress and UPR induced by ipomoeassin F. nih.govresearchgate.net Studies suggest that ipomoeassin F inhibits the ER translocation of PDIA6 and PDIA4, leading to their degradation via the ubiquitin-proteasome system. nih.govresearchgate.net The resulting lower levels of these crucial chaperones in the ER lumen contribute to the accumulation of misfolded proteins and the induction of ER stress. nih.gov Silencing of PDIA4 or PDIA6 has been shown to recapitulate the ER stress and UPR phenotypes observed with ipomoeassin F treatment. researchgate.net

Effects on ER-Associated Degradation (ERAD) Pathways

ER-Associated Degradation (ERAD) is a cellular pathway responsible for identifying, retrotranslocating, and degrading misfolded proteins from the ER. oncotarget.com While the primary mechanism of ipomoeassin F involves inhibiting protein entry into the ER, the resulting accumulation of misfolded proteins can indirectly impact ERAD pathways. nih.govmdpi.comoncotarget.com

Inhibition of the Sec61 translocon by compounds like ipomoeassin F might also impede the retrotranslocation of misfolded proteins from the ER lumen back to the cytosol for proteasomal degradation, a step involved in ERAD. mdpi.com This potential dual effect – reduced influx of new proteins and impaired efflux of misfolded proteins – could exacerbate the accumulation of aberrant proteins within the ER, further contributing to ER stress and potentially overwhelming the ERAD machinery. nih.govmdpi.com However, the direct effects of ipomoeassin E or F on specific components or steps of the ERAD pathway, beyond the potential impact on retrotranslocation through Sec61, require further detailed investigation.

Data Tables

While specific quantitative data tables were not consistently available across the search results for direct inclusion, the findings can be summarized qualitatively in a table format based on the described effects of ipomoeassin F.

| Mechanism of Action Aspect | Observed Effect of Ipomoeassin F | Key Proteins/Pathways Involved |

| Inhibition of Protein Translocation | Potent inhibition of translocation for certain secretory proteins. nih.govmedchemexpress.comnih.govbiologists.com | Sec61 complex nih.govspringernature.comnih.govacs.orgmedchemexpress.com |

| Modulation of Membrane Protein Insertion | Inhibition of insertion for type I and type II transmembrane proteins; Type III are resistant. nih.govbiologists.comresearchgate.net | Sec61 complex, ER membrane complex (for type III resistance) springernature.combiologists.com |

| Induction of ER Stress Responses | Activation of UPR signaling. nih.govnih.govresearchgate.net | PERK, IRE1, ATF6, BiP nih.govbiomolther.orgoncotarget.com |

| Chaperone Regulation | Reduced levels of certain ER chaperones (e.g., PDIA4, PDIA6). nih.govresearchgate.net | PDIA4, PDIA6 nih.govresearchgate.netresearchgate.net |

| Effects on ER-Associated Degradation (ERAD) | Potential indirect impact due to impaired retrotranslocation and protein accumulation. nih.govmdpi.comoncotarget.com | Sec61 complex, Proteasome, Ubiquitination machinery mdpi.comoncotarget.com |

Downstream Cellular Consequences

The inhibition of Sec61α-mediated protein translocation by ipomoeassins, particularly ipomoeassin F, results in significant downstream cellular effects, including perturbations in the cell cycle, modulation of autophagy, and induction of apoptotic pathways. nih.govijbs.comnih.gov These effects collectively contribute to the observed cytotoxic activity of these compounds against susceptible cells.

Cell Cycle Perturbations

Studies investigating the effects of ipomoeassin F on cell cycle progression have shown that it can induce cell cycle arrest. Treatment with ipomoeassin F has been reported to lead to a G1 cell cycle arrest in human cells, accompanied by a decrease in the cell population in the G2/M phase. nih.govresearchgate.net Continued exposure to the compound can result in an increase in the sub-G1 cell population, indicative of apoptosis. nih.gov This suggests that the disruption of protein translocation and subsequent cellular stress can impede the cell's ability to progress through the cell cycle checkpoints, particularly the transition from G1 to S phase. jagiroadcollegelive.co.in

Autophagy Modulation

Ipomoeassin F has been shown to induce autophagy in susceptible cells, particularly in triple-negative breast cancer (TNBC) cells. nih.govijbs.comresearchgate.net This induction appears to be linked to the ER stress and unfolded protein response (UPR) triggered by the inhibition of protein translocation. nih.govijbs.comresearchgate.net The accumulation of misfolded proteins in the ER due to Sec61α inhibition activates cellular protective mechanisms, including UPR and autophagy, which aim to clear misfolded proteins and restore ER homeostasis. nih.govresearchgate.net

Research indicates that ipomoeassin F treatment dose-dependently increases the conversion of LC3-I to LC3-II, a marker of autophagosome formation. nih.govresearchgate.net Co-treatment with lysosomal inhibitors like bafilomycin A further increases LC3-II levels, suggesting that ipomoeassin F enhances autophagic flux. nih.govresearchgate.net However, the role of autophagy in the context of ipomoeassin-induced cell death appears complex. While initially a protective mechanism, inhibition of this seemingly protective autophagy by agents like 3-methyladenine (B1666300) can further potentiate the apoptotic cell death induced by ipomoeassin F, suggesting that overwhelming ER stress can lead to a lethal outcome despite autophagic attempts at clearance. nih.govfrontiersin.orgresearchgate.net

Apoptotic Pathway Induction and Cell Fate

The ER stress and UPR induced by ipomoeassin F treatment can ultimately lead to the induction of apoptotic pathways. nih.govijbs.comrsc.org The balance between the protective aspects of UPR and autophagy and the pro-apoptotic signaling determines cell fate. nih.gov Ipomoeassin F has been shown to increase the level of cleaved caspase-3, a key marker of apoptosis, in TNBC cells. nih.govresearchgate.net This suggests that the cellular stress caused by the disruption of ER protein translocation and the accumulation of misfolded proteins can trigger the caspase-dependent apoptotic cascade. nih.govrsc.org The potentiation of apoptosis by autophagy inhibition further supports the notion that when the stress is too severe to be managed by protective mechanisms, the cell is pushed towards programmed cell death. nih.govresearchgate.net

Mechanisms of Selective Cellular Activity

Despite the ubiquitous nature of the Sec61 translocon, the primary target of ipomoeassin F, studies have shown that ipomoeassins, including ipomoeassin F, exhibit differential cytotoxicity across various cell lineages. acs.orgnih.govnih.govnih.gov This suggests that there are mechanisms underlying the selective cellular activity of these compounds.

Differential Sensitivity Across Cell Lineages

Ipomoeassin F has demonstrated potent cytotoxicity against a range of cancer cell lines, with single-digit nanomolar IC50 values reported for some lines. acs.orgnih.gov Notably, studies have highlighted a selective potency towards triple-negative breast cancer (TNBC) cell lines compared to non-TNBC breast cancer lines and non-tumorigenic cell lines. nih.govijbs.comnih.gov

The following table illustrates the differential sensitivity of various cell lines to ipomoeassin F:

| Cell Line Group | Example Cell Lines | Average IC₅₀ (approx.) | Sensitivity |

| Non-tumor origin | Raw264.7, Fibroblast-AG07725, HEK-293T | 2.89 µM | Least Sensitive |

| Non-TNBC Breast Cancer | MCF10A, MCF7, HCC1954, T47D | 237 nM | Moderately Sensitive |

| TNBC Breast Cancer | MDA-MB-436, MDA-MB-231 | 20 nM | Most Sensitive |

Table 1: Differential Sensitivity of Cell Lines to Ipomoeassin F (Intended as Interactive) nih.govijbs.com

This differential sensitivity suggests that certain cell types, such as TNBC cells, may have specific vulnerabilities that are exploited by the mechanism of action of ipomoeassins.

Molecular Basis for Selective Potency

The molecular basis for the selective potency of ipomoeassin F, and likely other ipomoeassins, towards certain cell types appears to be linked to its inhibition of Sec61α and the subsequent impact on the biogenesis of specific membrane and secretory proteins. nih.govbiorxiv.orgresearchgate.net While Sec61α is essential for the translocation of a broad range of proteins, proteomic analyses have revealed that ipomoeassin F treatment leads to a dominant effect on the synthesis of membrane and secreted proteins. biorxiv.orgresearchgate.net

Further investigation has identified a subset of membrane and secreted proteins whose expression is particularly sensitive to ipomoeassin F. nih.govresearchgate.net Analysis of the expression levels of these ipomoeassin F-sensitive proteins across different cancer cell lines and breast cancer tissues has shown that some of these proteins are significantly upregulated in highly sensitive cell lines, such as TNBC MDA-MB-231 cells, compared to less sensitive lines. nih.govresearchgate.net

Preclinical Biological Evaluation and Therapeutic Potential

In Vitro Cellular Assays

Cytotoxicity and Growth Inhibition Profiling in Cancer Cell Lines

Ipomoeassin E has demonstrated moderate cytotoxic activity against human cancer cell lines in vitro. Initial bioassay-guided fractionation of extracts from Ipomoea squamosa identified ipomoeassins A-E as inhibitors of the A2780 human ovarian cancer cell line. acs.org In these early screenings, this compound was found to have an IC₅₀ value of 3.3 µM against the A2780 cell line. tandfonline.com This level of activity was characterized as moderate in comparison to other members of the family, such as ipomoeassin D, which exhibited significantly more potent inhibition in the nanomolar range. tandfonline.comgoogle.com

The evaluation highlighted that minor structural variations among the ipomoeassins lead to significant differences in cytotoxic potency. acs.org For instance, the presence and position of acetyl groups can alter the biological activity by orders of magnitude. tandfonline.com The cytotoxicity data for this compound from these initial studies are summarized in the table below.

Reporter Assays for Protein Translocation and ER Stress

Specific studies utilizing reporter assays to investigate the direct effects of this compound on protein translocation and the induction of endoplasmic reticulum (ER) stress have not been reported in the reviewed scientific literature. Mechanistic investigations into the ipomoeassin family's impact on these cellular processes have primarily utilized ipomoeassin F, which has been identified as a potent inhibitor of the Sec61 protein translocation complex. acs.org

Proteomic and Transcriptomic Profiling of Treated Cells

There is no available data from proteomic or transcriptomic profiling of cancer cells treated specifically with this compound. This line of research, aimed at understanding the global changes in protein and gene expression following treatment, has been conducted using ipomoeassin F, revealing significant effects on the synthesis of membrane and secretory proteins. nih.gov

Studies on Cellular Uptake and Subcellular Localization

Research detailing the cellular uptake mechanisms and the specific subcellular localization of this compound has not been published. Studies to visualize the target engagement of the ipomoeassin pharmacophore have employed fluorescently labeled derivatives of ipomoeassin F, which were shown to localize to the endoplasmic reticulum. acs.org

In Vivo Model Systems (Non-Human, Non-Clinical Trial Focus)

Anti-Tumor Activity in Xenograft Models

There are no published studies on the anti-tumor activity of this compound in in vivo xenograft models. While the therapeutic potential of the ipomoeassin class has been suggested, in vivo evaluations, including the determination of maximum tolerated dose and assessments in tumor xenograft models, have been initiated with the more potent analogue, ipomoeassin F. acs.org

Modulation of Disease Progression in Relevant Preclinical Animal Models

The therapeutic potential of ipomoeassin F has been evaluated in preclinical cancer models, particularly for triple-negative breast cancer (TNBC), an aggressive subtype with limited treatment options. In a significant study, ipomoeassin F was shown to effectively suppress the growth of TNBC in a mouse tumor xenograft model. nih.govnih.gov

Athymic nude mice with xenografts of MDA-MB-231, a human TNBC cell line, were treated with ipomoeassin F. The study reported a significant inhibition of tumor growth in the mice receiving the compound. nih.gov This anti-tumor activity in a living organism provides crucial evidence for its potential as a therapeutic agent. The findings from this in vivo model are pivotal as they bridge the gap between cell-based assays and potential clinical applications, demonstrating that ipomoeassin F can exert its anti-cancer effects in a complex biological system. nih.govnih.gov

Pharmacodynamic Biomarker Evaluation in Model Systems

Pharmacodynamic (PD) biomarkers are essential for understanding a drug's mechanism of action and for monitoring its effects in vivo. Studies with ipomoeassin F have identified several key biomarkers that are modulated upon its administration in both cell and animal models.

In the aforementioned triple-negative breast cancer xenograft model, analysis of the tumor samples from mice treated with ipomoeassin F revealed a marked reduction in the protein levels of Protein Disulfide Isomerase Family A Member 6 (PDIA6) and Protein Disulfide Isomerase Family A Member 4 (PDIA4). nih.govnih.gov These proteins are endoplasmic reticulum (ER) molecular chaperones crucial for proper protein folding. Their downregulation in the tumor tissue serves as a direct in vivo PD biomarker of ipomoeassin F's activity, confirming that the drug engages its target and elicits a downstream biological response. nih.gov

In cellular models, ipomoeassin F treatment leads to a series of measurable changes indicative of ER stress and the unfolded protein response (UPR). These changes, which can be harnessed as PD biomarkers, include:

Induction of ER Stress Markers : Increased levels of key UPR signaling molecules such as spliced X-box binding protein 1 (XBP1) mRNA, C/EBP homologous protein (CHOP) mRNA, and Activating Transcription Factor 4 (ATF4) protein. dntb.gov.uanih.gov

Atypical UPR : A hallmark of ipomoeassin F's action is the induction of an atypical UPR. While it triggers the aforementioned stress signals, it simultaneously prevents the compensatory upregulation of ER lumenal chaperones like Binding Immunoglobulin Protein (BiP/GRP78) and Glucose-Regulated Protein 94 (GRP94), which are typically increased by other ER stressors. dntb.gov.uanih.govhelsinki.fi This specific signature distinguishes its mechanism from other compounds.

Cytosolic Chaperone Upregulation : An increase in cytosolic chaperones, specifically Hsp70 and Hsp90, is observed, likely as a cellular response to the accumulation of non-translocated proteins in the cytosol. dntb.gov.uanih.gov

These molecular signatures provide a robust set of biomarkers to track the biological activity of ipomoeassin F in preclinical studies.

Table 1: Pharmacodynamic Biomarkers Modulated by Ipomoeassin F

| Biomarker Category | Specific Biomarker | Observed Change | Model System |

|---|---|---|---|

| ER Chaperones | PDIA6 | Decrease | TNBC Mouse Xenograft nih.govnih.gov |

| PDIA4 | Decrease | TNBC Mouse Xenograft nih.govnih.gov | |

| BiP (GRP78) | No Increase (Atypical) | Cell Culture dntb.gov.uanih.gov | |

| GRP94 | No Increase (Atypical) | Cell Culture dntb.gov.uanih.gov | |

| UPR Signaling | sXBP1 mRNA | Increase | Cell Culture dntb.gov.uanih.gov |

| CHOP mRNA | Increase | Cell Culture dntb.gov.uanih.gov | |

| ATF4 Protein | Increase | Cell Culture dntb.gov.uanih.gov | |

| Cytosolic Chaperones | Hsp70 | Increase | Cell Culture dntb.gov.uanih.gov |

| Hsp90 | Increase | Cell Culture dntb.gov.uanih.gov |

Ipomoeassin F as a Chemical Probe for Biological Research

Beyond its therapeutic potential, ipomoeassin F has emerged as a valuable chemical probe for fundamental biological research. nih.govchemrxiv.orgresearchgate.netnih.gov Its high potency and specific mechanism of action—targeting the Sec61 translocon—allow researchers to dissect complex cellular processes with precision. nih.govacs.orgacs.org

Utility in Deciphering Protein Biogenesis Pathways

The primary molecular target of ipomoeassin F is the Sec61α subunit, the central pore-forming component of the Sec61 translocon, which mediates the entry of a vast number of proteins into the endoplasmic reticulum. nih.govchemrxiv.orgacs.orgacs.org By selectively inhibiting this channel, ipomoeassin F serves as an indispensable tool to study the biogenesis of secreted and transmembrane proteins. nih.govmedchemexpress.com

A key finding enabled by ipomoeassin F is its substrate-selective inhibition. Research has demonstrated that ipomoeassin F potently blocks the ER translocation of secretory proteins and type I transmembrane proteins. acs.orgmedchemexpress.com However, it does not affect the integration of other protein classes, such as tail-anchored and type III transmembrane proteins. medchemexpress.com This differential effect has been instrumental in providing evidence for the existence of alternative, Sec61-independent pathways for protein insertion into the ER membrane. nih.gov The resistance of certain proteins to ipomoeassin F allows researchers to identify and characterize these alternative routes, thereby expanding our understanding of the fundamental principles of protein biogenesis.

Applications in Studying ER Homeostasis and Stress Responses

Ipomoeassin F is a powerful tool for investigating how cells maintain ER homeostasis and respond to stress. It induces ER stress through a unique mechanism: by blocking the replenishment of essential ER lumenal chaperones. dntb.gov.uanih.govresearchgate.net This action disrupts the protein folding capacity of the ER, leading to the accumulation of unfolded proteins.

By treating cells with ipomoeassin F, researchers can study the cellular response to this specific type of ER perturbation. As mentioned, it triggers an atypical UPR. dntb.gov.uanih.gov Unlike conventional ER stressors that lead to a global upregulation of chaperones to restore homeostasis, ipomoeassin F uncouples the stress signaling from this adaptive response. dntb.gov.uanih.govhelsinki.fi This allows for the detailed study of the consequences when a cell is unable to resolve ER stress, ultimately leading to programmed cell death. nih.gov This makes ipomoeassin F an excellent probe to explore the signaling pathways that govern the life-or-death decisions made by a cell under conditions of chronic, unresolved ER stress. nih.govnih.gov

Future Research Directions and Translational Perspectives

Optimization of Ipomoeassin E Analogues for Enhanced Activity and Specificity

Optimizing the structure of this compound and its analogues is a critical area of future research aimed at improving their potency, selectivity, and pharmacological properties. Structure-activity relationship (SAR) studies, largely conducted on ipomoeassin F, provide valuable insights applicable to this compound due to their structural similarities. These studies have revealed that modifications to the macrocyclic ring and the attached carbohydrate and lipid components can significantly impact biological activity. For example, research on ipomoeassin F analogues has demonstrated that the integrity of the macrocyclic ring is not always strictly required for cytotoxic activity, as certain ring-opened analogues retain potency in inhibiting Sec61-dependent protein translocation.

Quantitative data from studies on ipomoeassin F analogues illustrate the impact of structural changes on biological activity, as shown in the table below with representative IC50 values for inhibiting cell viability and in vitro protein translocation.

| Compound | Cell Line (e.g., HCT116 Sec61-WT) | Cell Viability IC50 (nM) | In Vitro Translocation Inhibition IC50 (nM) | Source |

| Ipomoeassin F | HCT116 Sec61-WT | 18 | 155 | |

| Analogue 1 | HCT116 Sec61-WT | 170 | 562 | |

| Analogue 2 | HCT116 Sec61-WT | 41 | 202 | |

| Analogue 3 | HCT116 Sec61-WT | 40 | - | |

| Analogue 5 | HCT116 Sec61-WT | 41 | 291 | |

| Analogue 22 | HCT116 Sec61-WT | 70 | 334 | |

| Analogue 11 | MDA-MB-231 | 10.8 (absolute IC50) | - |

These findings underscore the potential for rational design and synthesis of this compound analogues with potentially improved therapeutic profiles.

Development of New Synthetic Strategies for Scalable Production

The scarcity of naturally occurring this compound necessitates the development of efficient and scalable synthetic methods to support comprehensive research and potential clinical translation. While total syntheses of ipomoeassins, including this compound, have been achieved, these routes are often complex and not readily amenable to large-scale production.

Future research will focus on developing more streamlined and cost-effective synthetic strategies. This includes exploring novel chemical reactions, catalysts, and protecting group schemes that can improve yields and reduce the number of synthetic steps. Efforts to develop scalable routes for key intermediates are also crucial. For instance, an optimized synthesis for gram-scale production of ipomoeassin F has been reported, demonstrating the feasibility of producing these complex molecules on a larger scale.

The development of synthetic routes for simplified analogues, such as the ring-opened structures that retain significant activity, represents another approach to facilitate scalable production. Future work may also investigate the potential for semi-synthetic approaches, utilizing more abundant natural precursors if available, or exploring biocatalytic methods for specific transformations within the synthesis.

Advanced Mechanistic Investigations and Target Validation

Understanding the precise mechanism by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Research on ipomoeassin F has identified the Sec61 translocon, specifically the Sec61α subunit, as a primary molecular target. Ipomoeassin F inhibits protein translocation into the endoplasmic reticulum (ER), affecting the biogenesis of secretory and certain transmembrane proteins.

Future studies on this compound will aim to confirm if it shares the same molecular target and to delineate any subtle differences in binding or downstream effects compared to ipomoeassin F. Advanced techniques such as cryo-electron microscopy (cryo-EM) can provide atomic-resolution details of how this compound interacts with the Sec61 complex, revealing specific binding pockets and conformational changes induced upon binding. Molecular dynamics simulations can complement these structural studies by providing insights into the dynamic interactions between this compound and its target.

Further mechanistic investigations will involve detailed biochemical and cell biological assays to assess the impact of this compound on the translocation of a wide range of protein substrates and to understand how this inhibition leads to cellular consequences such as ER stress and activation of the unfolded protein response (UPR). Validating Sec61α as the primary target of this compound through techniques like CRISPR-Cas9 gene editing to introduce resistance-conferring mutations in cellular models will also be important.

Exploration of Novel Therapeutic Applications Beyond Current Focus (Preclinical)

While the initial focus on ipomoeassins has been their potent cytotoxicity against cancer cells, the fundamental mechanism of action involving the Sec61 translocon suggests potential applications in other disease areas. The Sec61 complex is involved in the biogenesis of numerous proteins critical for diverse cellular functions, including immune responses, viral replication, and the production of secreted factors involved in various physiological and pathological processes.

Preclinical research could explore the potential of this compound as a therapeutic agent in infectious diseases, particularly those caused by viruses that heavily rely on the host cell's protein synthesis and translocation machinery for the production of viral proteins. Studies on ipomoeassin F have shown its ability to inhibit the ER translocation of SARS-CoV-2 proteins, suggesting a potential antiviral application.

Furthermore, given the role of Sec61 in protein quality control and the potential for misfolded proteins to contribute to various diseases, this compound could be investigated in preclinical models of disorders linked to ER dysfunction or protein aggregation. The observed induction of ER stress by ipomoeassin F suggests a potential to modulate cellular stress pathways, which could be relevant in certain disease contexts.

Integration with Advanced Biological Technologies (e.g., Single-Cell Analysis, Organoids)

Integrating research on this compound with advanced biological technologies can provide a more comprehensive understanding of its effects and accelerate its development. Single-cell analysis techniques, such as single-cell RNA sequencing and single-cell proteomics, can reveal the heterogeneous responses of individual cells within a population to this compound treatment, identifying potential mechanisms of intrinsic or acquired resistance and highlighting specific cellular pathways that are most affected.

Organoid models, which recapitulate the complexity of tissues and organs in vitro, offer a valuable platform for evaluating the efficacy and specificity of this compound in a more physiologically relevant context than traditional 2D cell cultures. Tumor-derived organoids can be used to assess the anti-cancer activity of this compound against different cancer types and subtypes, while organoids from healthy tissues can help evaluate potential off-target effects and toxicity.

High-throughput screening (HTS) platforms, coupled with advanced imaging and reporter assays that monitor protein translocation, ER stress, or other relevant cellular processes, can facilitate the rapid identification and characterization of novel and more potent this compound analogues. Chemical proteomics approaches can be further utilized to identify additional cellular targets or off-target interactions of this compound, providing a more complete picture of its cellular pharmacology.

Q & A

Q. What are the primary challenges in synthesizing ipomoeassin E, and how can researchers optimize its production?

this compound’s synthesis involves complex linear steps (e.g., 17 steps for ipomoeassin F analogues) with challenges in regioselective glycosylation and purification of highly lipophilic intermediates . Optimization strategies include modular synthesis to introduce structural diversity at later stages and leveraging microwave-assisted reactions to reduce reaction times. Analytical techniques like NMR and HPLC-MS are critical for verifying intermediate structures and purity .

Q. What key structural features of this compound are critical for its cytotoxic activity?

Structure-activity relationship (SAR) studies highlight the necessity of unsaturated ester groups on the carbohydrate moiety, as their removal drastically reduces cytotoxicity. Conversely, modifications to the fatty acid chain (e.g., ketone groups) show minimal impact on activity. These findings are derived from comparative assays using synthetic analogues and natural isolates .

Q. Which in vitro models are most appropriate for evaluating this compound’s bioactivity?

The NCI-60 cell line panel is widely used for cytotoxicity profiling, as it provides a standardized platform to compare activity across diverse cancer types. COMPARE analysis further distinguishes this compound’s mechanism from known chemotherapeutics, suggesting a unique molecular target . Dose-response curves (IC₅₀ values) and time-kill assays are recommended to assess potency and kinetics .

Q. How can researchers validate the purity and identity of this compound during isolation?

High-field NMR (e.g., 700 MHz) and tandem mass spectrometry (MS/MS) are essential for structural confirmation. Purity is validated via reverse-phase HPLC with evaporative light scattering detection (ELSD), which accommodates non-chromophoric glycosides. Discrepancies in spectral data (e.g., concentration-dependent NMR shifts) require solvent optimization and cross-validation with synthetic standards .

Advanced Research Questions

Q. How can contradictions in SAR data for this compound analogues be resolved?

Minor structural variations (e.g., acetylation in ipomoeassin D vs. C) can lead to 100-fold differences in cytotoxicity, as seen in IC₅₀ values (35 nM vs. 15.8 μM) . To resolve contradictions, researchers should employ orthogonal assays (e.g., apoptosis markers, proteomics) and computational modeling to distinguish direct target engagement from off-target effects. Meta-analyses of SAR datasets using clustering algorithms may identify overlooked trends .

Q. What methodologies are recommended for identifying this compound’s molecular target?

Chemical proteomics (e.g., affinity pull-down with biotinylated probes) and CRISPR-Cas9 knockout libraries are gold-standard approaches. For example, ipomoeassin F was shown to bind Sec61α, a protein translocation channel, via competitive inhibition assays and cryo-EM structural studies . Researchers should combine these with transcriptomic profiling (RNA-seq) to map downstream pathway disruptions .

Q. How should researchers design experiments to investigate this compound’s mechanism of action in vivo?

Xenograft models (e.g., A2780 ovarian cancer) are ideal for in vivo efficacy studies. Dosing regimens should account for this compound’s pharmacokinetic limitations (e.g., poor solubility) by using nanoparticle encapsulation or prodrug strategies. Companion PD studies (e.g., Western blotting for ER stress markers like GRP78) validate target engagement .

Q. What computational tools are effective for elucidating this compound’s binding interactions?

Molecular docking (e.g., AutoDock Vina) against Sec61α’s cryo-EM structure (PDB: 6F49) can predict binding poses. Molecular dynamics simulations (AMBER or GROMACS) assess stability of ligand-receptor complexes. Free-energy perturbation (FEP) calculations quantify contributions of specific functional groups (e.g., ester vs. acetyl groups) to binding affinity .

Q. How can researchers address discrepancies in cytotoxicity data between this compound and its synthetic analogues?

Cross-laboratory validation using standardized protocols (e.g., MTT assay with matched cell passage numbers) reduces variability. Meta-analyses of published IC₅₀ values, adjusted for assay conditions (e.g., serum concentration), identify outliers. Redesigning analogues with isotopic labeling (e.g., deuterated esters) clarifies metabolic stability’s role in activity .

Q. What frameworks guide hypothesis generation for this compound’s therapeutic potential?

The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure research questions address gaps, such as overcoming multidrug resistance via Sec61α inhibition. PICO (Population: cancer cell lines; Intervention: this compound; Comparison: standard chemotherapeutics; Outcome: apoptosis induction) structures comparative studies. Systematic reviews of resin glycosides’ bioactivity inform prioritization of analogues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.